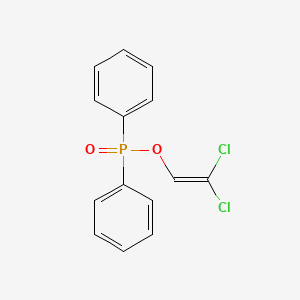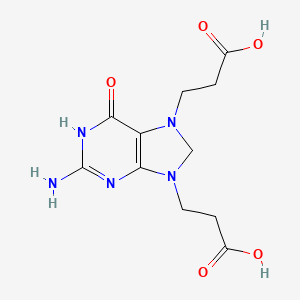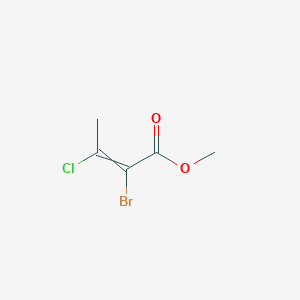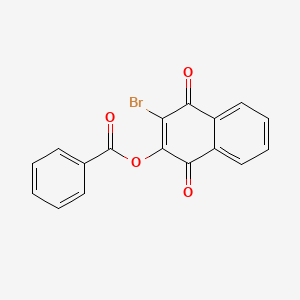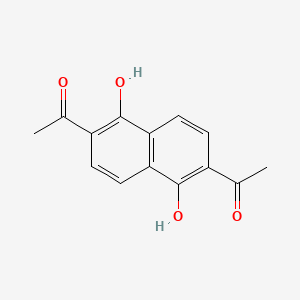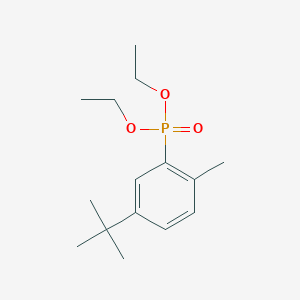
N,N'-(Ethane-1,2-diyldisulfonyl)diacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Ethane-1,2-diyldisulfonyl)diacetamide is a chemical compound with the molecular formula C8H16N2O4S2 It is known for its unique structural properties, which include two acetamide groups connected by an ethane-1,2-diyldisulfonyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyldisulfonyl)diacetamide typically involves the reaction of ethylenediamine with acetic anhydride in the presence of a sulfonylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: Ethylenediamine and acetic anhydride.
Sulfonylating Agent: A suitable sulfonylating agent such as sulfuryl chloride.
Reaction Conditions: The reaction is conducted at a temperature range of 50-70°C with continuous stirring.
Purification: The product is purified using recrystallization techniques to obtain pure N,N’-(Ethane-1,2-diyldisulfonyl)diacetamide.
Industrial Production Methods
In an industrial setting, the production of N,N’-(Ethane-1,2-diyldisulfonyl)diacetamide follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction parameters. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(Ethane-1,2-diyldisulfonyl)diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The acetamide groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamide compounds.
Wissenschaftliche Forschungsanwendungen
N,N’-(Ethane-1,2-diyldisulfonyl)diacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of N,N’-(Ethane-1,2-diyldisulfonyl)diacetamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-(Disulfanediyldi-2,1-ethanediyl)diacetamide: Similar structure but with a disulfide bridge.
Tetraacetylethylenediamine: Known for its use as a bleach activator in detergents.
Uniqueness
N,N’-(Ethane-1,2-diyldisulfonyl)diacetamide is unique due to its ethane-1,2-diyldisulfonyl bridge, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Conclusion
N,N’-(Ethane-1,2-diyldisulfonyl)diacetamide is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industrial applications. Ongoing studies continue to uncover new uses and mechanisms of action for this intriguing compound.
Eigenschaften
CAS-Nummer |
93979-19-2 |
|---|---|
Molekularformel |
C6H12N2O6S2 |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
N-[2-(acetylsulfamoyl)ethylsulfonyl]acetamide |
InChI |
InChI=1S/C6H12N2O6S2/c1-5(9)7-15(11,12)3-4-16(13,14)8-6(2)10/h3-4H2,1-2H3,(H,7,9)(H,8,10) |
InChI-Schlüssel |
ORJHPPRPEZRICV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NS(=O)(=O)CCS(=O)(=O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(Butane-1-sulfonyl)phenyl]-N'-(2-hydroxy-4-nitrophenyl)urea](/img/structure/B14345269.png)
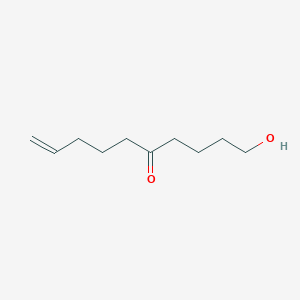
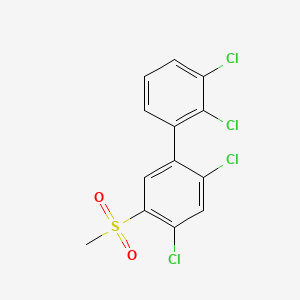

![3-[([1,1'-Biphenyl]-4-yl)methylidene]oxolan-2-one](/img/structure/B14345287.png)

